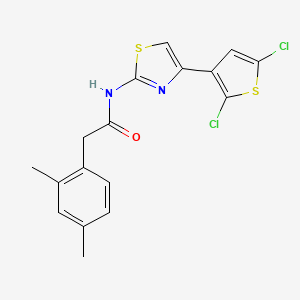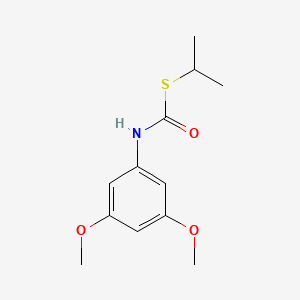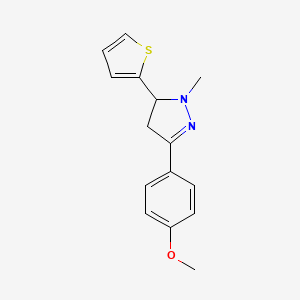
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiophene derivative with a thioamide under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,4-dimethylphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound could be studied for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Thiazole derivatives can be used in the development of pesticides and herbicides.
Pharmaceuticals: These compounds are often used as intermediates in the synthesis of more complex pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, nucleic acids, or cell membranes, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and their derivatives.
Acetamide Derivatives: Compounds such as N-phenylacetamide, N-(2,4-dimethylphenyl)acetamide.
Uniqueness
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is unique due to the specific combination of functional groups and the potential biological activities arising from this structure. Its dichlorothiophene and dimethylphenyl groups may confer distinct chemical and biological properties compared to other thiazole or acetamide derivatives.
Propiedades
Fórmula molecular |
C17H14Cl2N2OS2 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H14Cl2N2OS2/c1-9-3-4-11(10(2)5-9)6-15(22)21-17-20-13(8-23-17)12-7-14(18)24-16(12)19/h3-5,7-8H,6H2,1-2H3,(H,20,21,22) |
Clave InChI |
DIPAZWOTLVDCLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)








![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

